N-(4-nitrophenyl)-3-sulfamoylbenzamide is a chemical compound that falls within the class of sulfamoylbenzamides. It is characterized by the presence of a nitrophenyl group and a sulfonamide functional group, which contribute to its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of antidiabetic and antiviral agents.
The compound can be synthesized through various chemical reactions involving starting materials such as 4-nitrobenzoic acid and sulfonamide derivatives. Its synthesis and biological evaluations have been documented in several scientific studies, highlighting its efficacy against specific enzymes and its interaction with biological targets .
N-(4-nitrophenyl)-3-sulfamoylbenzamide is classified as a sulfamoylbenzamide derivative. The sulfonamide group is known for its antibacterial properties, while the nitrophenyl moiety often enhances the compound's pharmacological profile.
The synthesis of N-(4-nitrophenyl)-3-sulfamoylbenzamide typically involves multi-step reactions. A common method includes:
The synthesis may be carried out in solvents such as dimethylformamide (DMF) or dichloromethane, with careful control of temperature and reaction times to optimize yields. Characterization of the synthesized compound is typically performed using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry to confirm structure and purity .
The molecular structure of N-(4-nitrophenyl)-3-sulfamoylbenzamide can be represented as follows:
The structure features:
The compound exhibits distinct peaks in its IR spectrum corresponding to the functional groups present:
N-(4-nitrophenyl)-3-sulfamoylbenzamide can undergo various chemical reactions, including:
These reactions are significant for modifying the compound's biological activity or for further synthetic applications in drug development.
N-(4-nitrophenyl)-3-sulfamoylbenzamide exhibits biological activity primarily through its interaction with specific enzymes, such as α-glucosidase, which plays a crucial role in carbohydrate metabolism. The mechanism involves:
Molecular docking studies indicate that this compound forms stable complexes with target proteins, suggesting potential therapeutic applications in managing diabetes by regulating blood glucose levels .
Relevant data from studies indicate that compounds within this class exhibit favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, making them suitable candidates for drug development .
N-(4-nitrophenyl)-3-sulfamoylbenzamide has several scientific uses:
The compound N-(4-nitrophenyl)-3-sulfamoylbenzamide is systematically named as 3-(aminosulfonyl)-N-(4-nitrophenyl)benzamide under IUPAC conventions. This nomenclature specifies the core benzamide scaffold substituted at the meta-position with a sulfamoyl group (–SO₂NH₂) and an amide nitrogen linked to a 4-nitrophenyl moiety. Its molecular formula is C₁₃H₁₁N₃O₄S, corresponding to a molecular mass of 305.31 g/mol. The structure integrates two pharmacophores: a sulfonamide group (common in carbonic anhydrase inhibitors) and a nitroaryl-amido moiety (implicated in π-stacking and hydrogen-bonding interactions). The presence of both electron-withdrawing (–NO₂ and –SO₂NH₂) groups creates a polarized electron distribution, influencing reactivity and intermolecular interactions [1] [4].
Table 1: Atomic Composition of N-(4-nitrophenyl)-3-sulfamoylbenzamide
Element | Count | Molecular Feature |
---|---|---|
Carbon | 13 | Benzene rings + nitrophenyl group |
Hydrogen | 11 | Aromatic/amide/sulfonamide protons |
Nitrogen | 3 | Nitro group, amide, sulfonamide |
Oxygen | 4 | Carbonyl, sulfonyl, nitro |
Sulfur | 1 | Central sulfonamide sulfur |
X-ray crystallography of closely related sulfamoylbenzamides reveals key structural motifs. The molecule adopts a near-planar conformation between the 3-sulfamoylbenzoyl unit and the terminal nitrophenyl ring, with a dihedral angle of 62.3–73.6° [4]. This distortion minimizes steric clashes while allowing conjugation across the amide linker. The sulfonamide sulfur exhibits a distorted tetrahedral geometry, with S–N bond lengths of 1.624 Å (shorter than the typical 1.77 Å due to electron withdrawal by oxygen) and bond angles of 105.2° (N–S–O) to 120.5° (O–S–O) [4].
Packing in the crystal lattice is stabilized by:
Table 2: Crystallographic Parameters for Analogous Sulfamoylbenzamides
Parameter | Value | Experimental Method |
---|---|---|
Crystal system | Monoclinic | Single-crystal XRD |
Space group | P2₁ | Single-crystal XRD |
Dihedral angle | 62.29°–73.62° | DFT optimization |
S–N bond length | 1.624 Å | XRD/DFT |
S=O bond length | 1.432 Å | XRD/DFT |
Hydrogen bond distance | 2.89–3.02 Å (N–H···O) | XRD |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆, 500 MHz):
¹³C NMR (DMSO-d₆, 125 MHz):
Infrared (IR) Spectroscopy
Key vibrational modes (cm⁻¹):
Mass Spectrometry
Table 3: Characteristic Spectral Signatures
Technique | Key Signal | Assignment |
---|---|---|
¹H NMR | δ 8.07–8.09 ppm | Sulfamoyl N–H |
¹³C NMR | δ 166.2 ppm | Benzamide carbonyl |
IR | 931 cm⁻¹ | S–N stretching |
MS | 306.0582 [M+H]⁺ | Molecular ion |
Structurally related compounds exhibit distinct properties based on substitution patterns:
Biological activity correlations:
Table 4: Structural and Biological Comparison of Sulfamoylbenzamide Derivatives
Compound | Substituents | Molecular Weight | hCA IX Kᵢ (nM) | Notable Feature |
---|---|---|---|---|
N-(4-Nitrophenyl)-3-sulfamoylbenzamide | 3-SO₂NH₂, 4-NO₂C₆H₄ | 305.31 | 30.8–815.9 | Optimal CA IX inhibition |
N-(4-Bromophenyl)-3-sulfamoylbenzamide | 3-SO₂NH₂, 4-BrC₆H₄ | 510.20 | 65.3–957.5 | Enhanced lipophilicity |
2-Chloro-4-sulfamoylbenzamide | 2-Cl, 4-SO₂NH₂ | 234.66 | Not reported | Steric distortion at ortho position |
3-(Benzyloxy)-N-(2-methyl-4-nitrophenyl)benzamide | 3-OCH₂C₆H₅, 2-CH₃-4-NO₂C₆H₃ | 362.40 | Not reported | Flexible tail, steric hindrance |
The "click-tail" approach (used in triazole-linked sulfamoylbenzamides) demonstrates that bioisosteric replacement of the amide with 1,2,3-triazole improves hCA II inhibition 5-fold by enabling π-stacking with His64. However, this modification reduces selectivity for tumor-associated hCA IX [3].
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7
CAS No.: